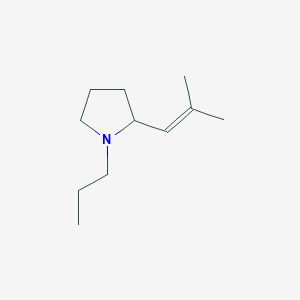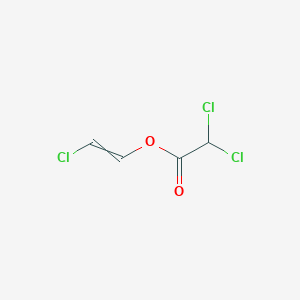
2-Chloroethenyl dichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethenyl dichloroacetate is an organic compound with the molecular formula C4H5Cl3O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethenyl dichloroacetate typically involves the reaction of dichloroacetic acid with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process generally involves the use of a catalyst and may require specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethenyl dichloroacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various chlorinated carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols or other functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated alcohols, acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloroethenyl dichloroacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential effects on cellular metabolism and enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to alter metabolic pathways in cancer cells
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloroethenyl dichloroacetate involves its interaction with specific molecular targets and pathways. One of the primary targets is the enzyme pyruvate dehydrogenase kinase (PDK), which plays a crucial role in cellular metabolism. By inhibiting PDK, the compound shifts the metabolic balance from glycolysis to oxidative phosphorylation, leading to increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroacetic acid: Shares similar metabolic effects but differs in its chemical structure and reactivity.
Ethyl chloroacetate: Another chlorinated ester with different applications and reactivity profiles.
2-Chloroethanol: A precursor in the synthesis of 2-Chloroethenyl dichloroacetate with distinct chemical properties.
Uniqueness
Its ability to modulate metabolic pathways makes it particularly interesting for medical research, especially in the context of cancer therapy .
Propriétés
Numéro CAS |
89519-85-7 |
|---|---|
Formule moléculaire |
C4H3Cl3O2 |
Poids moléculaire |
189.42 g/mol |
Nom IUPAC |
2-chloroethenyl 2,2-dichloroacetate |
InChI |
InChI=1S/C4H3Cl3O2/c5-1-2-9-4(8)3(6)7/h1-3H |
Clé InChI |
UTIJDWKYFKHZKX-UHFFFAOYSA-N |
SMILES canonique |
C(=CCl)OC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate](/img/structure/B14381832.png)

![1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile](/img/structure/B14381845.png)
![N-(4-Chlorophenyl)-N-[(1E)-N-(4-chlorophenyl)ethanimidoyl]benzamide](/img/structure/B14381846.png)
![5-[4-(Hexyloxy)phenyl]furan-2-carboximidamide](/img/structure/B14381854.png)
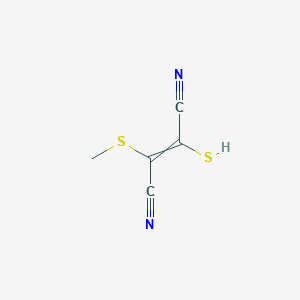
![N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14381859.png)
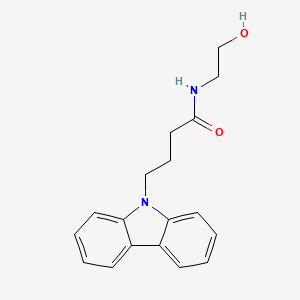

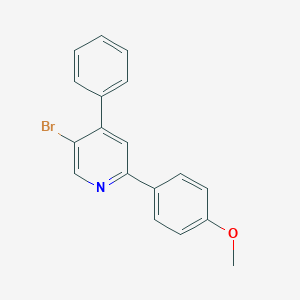
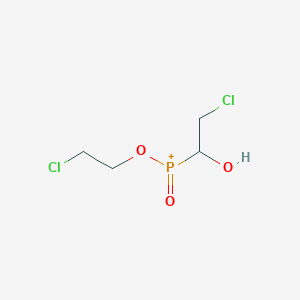
![2,6-Diphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14381907.png)

